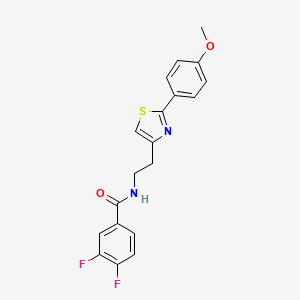
3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16F2N2O2S and its molecular weight is 374.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structure of the compound, it can be inferred that it might interact with its targets in a similar manner as other indole and thiazole derivatives .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiazole derivatives have also been linked to a broad spectrum of biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生物活性
3,4-Difluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Synthesis
The chemical structure of this compound includes:
- A difluorobenzamide moiety.
- A thiazole ring.
- An ethyl linker connecting the thiazole to the benzamide.
The synthesis typically involves the following steps:
- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
- Attachment of the Methoxyphenyl Group : Via Friedel-Crafts alkylation.
- Amide Coupling : Between 3,4-difluorobenzoic acid and the thiazole derivative using coupling reagents like EDCI and HOBt .
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- IC50 Values : Studies report IC50 values as low as 1.61 µg/mL for related thiazole compounds against cancer cell lines such as Jurkat and A-431 .
- Mechanism of Action : The compound may inhibit specific oncogenic pathways, potentially through interactions with proteins involved in cell proliferation and apoptosis .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Broad Spectrum : Some studies have demonstrated that thiazole-containing compounds can inhibit bacterial growth comparable to standard antibiotics like norfloxacin .
- Specific Targets : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is suggested by its structural similarity to known anti-inflammatory agents:
- Inhibition of COX Enzymes : Thiazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Case Study 1: Anticancer Efficacy
A study investigated a series of thiazole derivatives, including variations of this compound), demonstrating significant cytotoxic effects on cancer cells. The study highlighted structure-activity relationships (SAR), indicating that electron-donating groups enhance activity against specific cancer types.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the molecular structure led to improved antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
属性
IUPAC Name |
3,4-difluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-25-15-5-2-12(3-6-15)19-23-14(11-26-19)8-9-22-18(24)13-4-7-16(20)17(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCISXFLKLARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














